(S)-1-(Quinolin-8-yl)ethan-1-amine

Catalog No.
S14058279
CAS No.
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(Quinolin-8-yl)ethan-1-amine

Product Name

(S)-1-(Quinolin-8-yl)ethan-1-amine

IUPAC Name

(1S)-1-quinolin-8-ylethanamine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

JNGWMTGFGBBLEE-QMMMGPOBSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)N

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1N=CC=C2)N

(S)-1-(Quinolin-8-yl)ethan-1-amine is a chiral compound characterized by the presence of a quinoline ring and an ethanamine functional group. Its chemical structure includes a quinoline moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry. The compound has a molecular formula of C11H12NC_{11}H_{12}N and a molecular weight of approximately 172.22 g/mol. The presence of the chiral center imparts distinct stereochemical characteristics that can influence its reactivity and biological interactions.

  • Oxidation: The amine group can be oxidized to form corresponding imines or amides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The quinoline ring can undergo reduction to yield tetrahydroquinoline derivatives, typically facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives with different functional groups.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions .

Research indicates that (S)-1-(Quinolin-8-yl)ethan-1-amine exhibits significant biological activity. It is studied for its potential as a ligand in receptor binding studies and as a precursor for synthesizing bioactive molecules. The compound may interact with various biological targets, including enzymes and receptors, modulating their activity through binding interactions. Its quinoline structure allows for π-π stacking interactions, while the amine group can form hydrogen bonds, enhancing its binding affinity and specificity.

The synthesis of (S)-1-(Quinolin-8-yl)ethan-1-amine typically involves several steps:

  • Starting Material: Quinoline serves as the initial substrate.
  • Functionalization: The quinoline undergoes functionalization to introduce an ethanamine group. This can be achieved through various methods, including reductive amination.
  • Chiral Resolution: If a racemic mixture is produced, it can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and yield .

(S)-1-(Quinolin-8-yl)ethan-1-amine finds applications across several domains:

  • Organic Synthesis: Used as a building block for synthesizing complex heterocyclic compounds and chiral ligands for asymmetric catalysis.
  • Biological Research: Investigated for its potential therapeutic properties and as a scaffold for developing new drugs targeting various diseases.
  • Industrial Use: Involved in synthesizing specialty chemicals and advanced materials like polymers and dyes.

The interaction studies of (S)-1-(Quinolin-8-yl)ethan-1-amine focus on its binding affinity to various biological targets. The mechanism of action often involves the compound's ability to intercalate with DNA or bind to specific enzymes and receptors. These interactions can lead to modulation of biological pathways, making it a candidate for further exploration in drug development .

Several compounds share structural similarities with (S)-1-(Quinolin-8-yl)ethan-1-amine:

Compound NameStructural FeaturesUniqueness
(R)-1-(Quinolin-8-yl)ethan-1-amineEnantiomer of (S)-formDifferent biological activities due to chirality
8-AminoquinolineLacks chiral center; simpler structureNo stereochemistry; broader reactivity
Quinoline-8-carboxaldehydeAldehyde derivative of quinolineDifferent functional properties
N-Methyl-2-(quinolin-8-yl)ethan-1-amContains N-methyl substitutionEnhanced solubility and reactivity

(S)-1-(Quinolin-8-yl)ethan-1-amine is unique due to its chiral nature, which influences its reactivity and interactions in biological systems. This property makes it valuable for developing enantioselective catalysts and chiral drugs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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